12-bromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol
Description
The compound 12-bromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0³,⁸]tetradeca-1(14),10,12-triene-3,9-diol is a structurally complex tricyclic molecule featuring a fused oxa-aza ring system, bromine and methyl substituents, and two hydroxyl groups. Its unique architecture includes a bicyclic framework (tricyclo[8.4.0.0³,⁸]) with an oxygen atom (oxa) and nitrogen atom (aza) integrated into the ring system.
Structural elucidation of such compounds often relies on crystallographic tools like ORTEP-3, a graphical software for thermal-ellipsoid plotting and molecular visualization, which aids in confirming bond angles, torsion parameters, and spatial arrangements .
Properties
IUPAC Name |
8-bromo-2-methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-15-5-4-13(17)10(7-15)12(16)9-6-8(14)2-3-11(9)18-13/h2-3,6,10,12,16-17H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHNNNJDAYNMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C(C1)C(C3=C(O2)C=CC(=C3)Br)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi)
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj)
These compounds share a tetracyclic framework but differ in substituents and functional groups (Table 1).
Table 1: Structural Comparison of Target Compound and Analogues
Key Differences:
- Heteroatom Composition : The target compound contains oxa and aza atoms, while analogues IIi and IIj feature dithia (two sulfur atoms) and aza . Sulfur atoms in dithia systems may confer greater rigidity and distinct electronic properties compared to oxygen.
- Substituent Effects : The bromine and methyl groups in the target compound contrast with the 4-methoxyphenyl (IIi) and 4-hydroxyphenyl (IIj) moieties. Bromine’s electronegativity and steric bulk could enhance halogen-bonding interactions, whereas methoxy/hydroxyphenyl groups may facilitate π-π stacking or hydrogen bonding.
- Functional Group Reactivity : The diol groups in the target compound offer sites for derivatization (e.g., esterification), while the ketone in IIi/IIj provides opportunities for nucleophilic addition or reduction.
Research Findings and Implications
- Biological Activity : Compounds with aryl substituents (e.g., IIi/IIj) often exhibit bioactivity due to interactions with enzymes or receptors. The bromine in the target compound might mimic halogens in bioactive natural products (e.g., marine alkaloids) .
- Solubility and Stability : The diol groups in the target compound could improve aqueous solubility compared to the ketone-containing analogues, which are more lipophilic.
- Synthetic Utility : The bromine atom may serve as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
